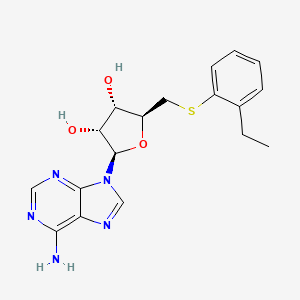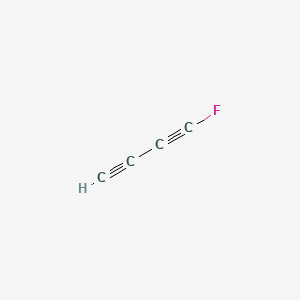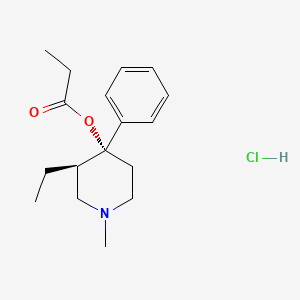
Betameprodine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betameprodine hydrochloride is an opioid analgesic classified under Schedule I of illegal substances by the United States Drug Enforcement Administration . It is a structural analogue of meperidine and exhibits physiological effects characteristic of opioids, such as analgesia, euphoria, sedation, itching, nausea, and respiratory depression . This compound is known for its potent analgesic properties and is used primarily in research settings due to its controlled status .
准备方法
The synthesis of Betameprodine hydrochloride involves the preparation of its base compound, Betameprodine, followed by its conversion to the hydrochloride salt. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of Betameprodine.
Substitution Reactions: The piperidine ring undergoes substitution reactions to introduce the necessary functional groups.
Esterification: The final step involves the esterification of the piperidine derivative with propionic acid to form Betameprodine.
Conversion to Hydrochloride Salt: Betameprodine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反应分析
Betameprodine hydrochloride undergoes various chemical reactions, including:
科学研究应用
Betameprodine hydrochloride has several scientific research applications, including:
Pharmacological Studies: It is used in pharmacological research to study the effects of opioid analgesics on pain management, euphoria, and sedation.
Neuroscience Research: This compound is used to investigate the mechanisms of opioid receptor activation and the resulting physiological effects.
Analgesic Research: It serves as a reference compound in the development of new analgesics and the study of opioid receptor interactions.
Toxicology Studies: This compound is used in toxicology research to understand the adverse effects and potential toxicity of opioid compounds.
作用机制
Betameprodine hydrochloride exerts its effects by binding to and activating mu-opioid receptors in the central nervous system . This activation leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and euphoria . The molecular targets involved include the mu-opioid receptor (OPRM1), which is a G protein-coupled receptor that mediates the effects of opioids . The activation of these receptors inhibits adenylate cyclase activity, reduces cyclic AMP levels, and leads to the opening of potassium channels and closing of calcium channels, ultimately resulting in decreased neuronal excitability .
相似化合物的比较
Betameprodine hydrochloride is structurally similar to other opioid analgesics, such as meperidine and alphameprodine . it has unique properties that distinguish it from these compounds:
Meperidine: Both Betameprodine and meperidine are phenylpiperidine derivatives, but Betameprodine has an additional ethyl group at the 3-position, which may influence its pharmacological profile
Alphameprodine: Alphameprodine is a stereoisomer of Betameprodine, with similar analgesic properties.
Other similar compounds include tramadol and fentanyl, which also belong to the class of opioid analgesics but differ in their chemical structure and potency .
属性
分子式 |
C17H26ClNO2 |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
[(3R,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-14-13-18(3)12-11-17(14,20-16(19)5-2)15-9-7-6-8-10-15;/h6-10,14H,4-5,11-13H2,1-3H3;1H/t14-,17-;/m1./s1 |
InChI 键 |
MHZBPWPPBRJQTI-SATBOSKTSA-N |
手性 SMILES |
CC[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)OC(=O)CC)C.Cl |
规范 SMILES |
CCC1CN(CCC1(C2=CC=CC=C2)OC(=O)CC)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


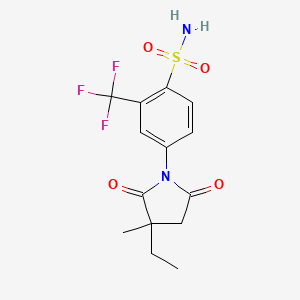
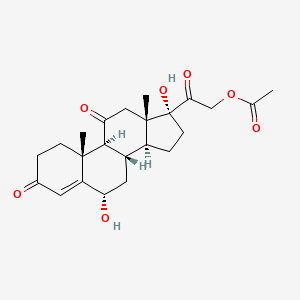
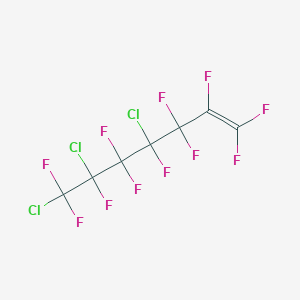
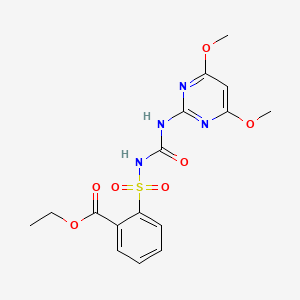
![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
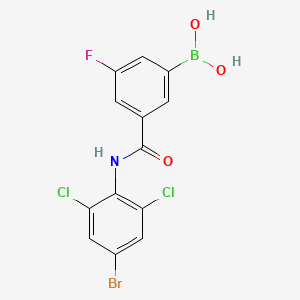
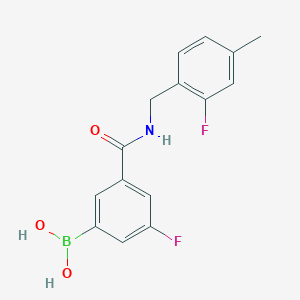
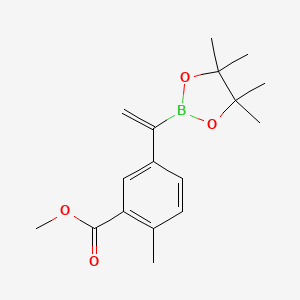
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)

